tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Description

Chemical identity and nomenclature

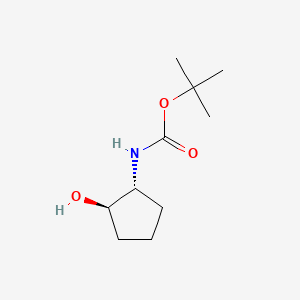

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate exists as a chiral carbamate ester with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate, reflecting its structural composition of a tert-butyl ester group linked to a carbamic acid derivative that incorporates a substituted cyclopentyl ring. Alternative nomenclature systems provide various synonyms including (1R,2R)-trans-N-Boc-2-aminocyclopentanol, where "Boc" represents the tert-butoxycarbonyl protecting group commonly employed in organic synthesis. The compound is also systematically named as carbamic acid, [(1R,2R)-2-hydroxycyclopentyl]-, 1,1-dimethylethyl ester according to Chemical Abstracts Service conventions.

The stereochemical descriptors (1R,2R) indicate the absolute configuration at both the carbon bearing the amino group and the carbon bearing the hydroxyl group, establishing this molecule as a specific enantiomer within the broader family of hydroxycyclopentyl carbamates. The InChI key CGZQRJSADXRRKN-HTQZYQBOSA-N provides a unique digital identifier for this specific stereoisomer, distinguishing it from other possible configurations. The compound's molecular structure features a five-membered saturated ring system with two distinct functional groups positioned in a trans relationship, creating specific three-dimensional spatial arrangements that influence its chemical and biological properties.

Historical context in carbamate chemistry

The development of carbamate chemistry traces its origins to the 19th century, when European missionaries first documented the biological activity of carbamate-containing compounds from Calabar beans (Physostigma venenosum) used by West African tribes. This initial discovery led to the isolation of physostigmine in 1864 by Jobst and Hesse, marking the beginning of systematic carbamate research. The historical progression of carbamate chemistry evolved from these early natural product investigations to encompass synthetic methodologies and diverse applications in pharmaceutical chemistry.

Classical synthetic approaches to carbamate formation developed throughout the 20th century, including the Hofmann rearrangement and Curtius rearrangement methodologies. The Hofmann rearrangement utilizes aqueous sodium hydroxide and bromine to transform primary carboxamides into amines through isocyanate intermediates, which subsequently react with alcohols to produce carbamate esters. The Curtius rearrangement employs acylazides to generate isocyanates through thermal decomposition, providing another pathway for carboxylic acid conversion to carbamates and ureas. These historical synthetic methods established the foundation for modern carbamate chemistry and continue to influence contemporary synthetic strategies.

The emergence of protecting group chemistry in organic synthesis significantly enhanced the utility of carbamate functionalities, particularly tert-butyl carbamates like the compound under discussion. The tert-butoxycarbonyl protecting group became widely adopted due to its stability under basic conditions and facile removal under acidic conditions, making it invaluable for peptide synthesis and complex molecule construction. This historical development positioned compounds such as this compound as important synthetic intermediates in modern organic chemistry.

Stereochemical significance of 1R,2R configuration

The (1R,2R) stereochemical configuration of this compound establishes this compound as a specific enantiomer with defined three-dimensional spatial arrangements. This particular configuration places the amino and hydroxyl substituents in a trans relationship around the cyclopentyl ring, creating distinct steric and electronic environments that influence the molecule's reactivity and interactions. The absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, providing unambiguous identification of the spatial arrangement at each stereogenic center.

Stereochemical considerations play crucial roles in determining the compound's chemical behavior, particularly in asymmetric synthesis applications where chirality transfer becomes essential. The (1R,2R) configuration may exhibit different reactivity patterns compared to its stereoisomeric counterparts, including the (1S,2S), (1R,2S), and (1S,2R) variants. These differences manifest in various chemical transformations, coordination chemistry applications, and potential biological activities where molecular recognition processes depend heavily on three-dimensional structural features.

The trans arrangement of functional groups in the (1R,2R) isomer creates specific conformational preferences that influence the molecule's overall shape and binding characteristics. This stereochemical arrangement affects intramolecular hydrogen bonding patterns, steric interactions, and the accessibility of reactive sites for chemical transformations. Understanding these stereochemical implications becomes essential for predicting and controlling the compound's behavior in synthetic applications and for designing efficient synthetic routes that maintain stereochemical integrity throughout multi-step processes.

Position within the broader carbamate compound family

Carbamates constitute a significant class of organic compounds characterized by the general formula R₂NC(O)OR and structure >N−C(=O)−O−, formally derived from carbamic acid. This compound occupies a specific position within this family as a cyclic amino alcohol derivative protected with a tert-butyl carbamate group. The compound belongs to the subcategory of N-protected amino alcohols, which serve as valuable building blocks in asymmetric synthesis and pharmaceutical chemistry.

Within the carbamate family, compounds can be categorized based on their structural features, including the nature of the nitrogen substituents and the ester alkyl group. The target compound features a secondary amine nitrogen incorporated within a cyclic framework, distinguished from simpler aliphatic or aromatic carbamates by its cyclopentyl backbone structure. The tert-butyl ester moiety places this compound among the most commonly employed carbamate protecting groups in organic synthesis, valued for their stability and selective removal conditions.

Carbamate ligands demonstrate versatile coordination modes in metal chemistry, offering monodentate, chelating, and bridging capabilities depending on the specific structural features and metal center requirements. The hydroxyl functionality in this compound potentially enables additional coordination interactions, expanding its utility beyond simple amino protection to include applications in coordination chemistry and catalysis. This dual functionality positions the compound as a multifaceted building block capable of participating in diverse chemical transformations and molecular recognition processes.

Comparative overview with structural isomers

The structural landscape surrounding this compound encompasses multiple stereoisomeric and regioisomeric variants that exhibit distinct chemical and physical properties. The primary stereoisomers include the (1S,2S), (1R,2S), and (1S,2R) configurations, each representing different spatial arrangements of the amino and hydroxyl substituents around the cyclopentyl ring system. These stereoisomers demonstrate different melting points, optical rotations, and potentially distinct reactivity profiles in asymmetric transformations.

Regioisomeric variations involve different positioning of the hydroxyl group around the cyclopentyl ring, creating compounds such as tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate and tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. These positional isomers exhibit different structural characteristics due to the altered spatial relationships between functional groups, affecting their conformational preferences and chemical reactivity patterns. The 1,2-relationship in the target compound creates different steric and electronic environments compared to 1,3-substituted variants.

Table 1: Comparative Data for Hydroxycyclopentyl Carbamate Isomers

| Compound | CAS Number | Configuration | Molecular Weight | Melting Point |

|---|---|---|---|---|

| This compound | 454170-16-2 | 1R,2R | 201.26 | 87.0°C |

| tert-Butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate | 145106-43-0 | 1S,2S | 201.26 | Not specified |

| tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | 1S,3R | 201.26 | Not specified |

| tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9 | 1R,3S | 201.26 | Not specified |

The comparative analysis reveals that while all isomers share identical molecular formulas and molecular weights, their distinct stereochemical arrangements result in different physical properties and chemical behaviors. The (1R,2R) isomer demonstrates specific melting point characteristics and exhibits particular conformational preferences that influence its utility in synthetic applications. These differences become crucial when selecting appropriate isomers for specific synthetic transformations or when designing asymmetric synthetic routes that require precise stereochemical control.

The availability and commercial accessibility of different isomers vary significantly, with some configurations being more readily obtained than others through synthetic or resolution methods. This practical consideration influences the selection of specific isomers for research and development applications, making the readily available (1R,2R) configuration particularly valuable for synthetic chemistry investigations. Understanding these comparative relationships enables chemists to make informed decisions regarding isomer selection and synthetic strategy development in complex molecule construction.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666925 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454170-16-2, 155837-14-2 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) prevents hydrolysis of the carbamate group.

-

Base Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) neutralizes HCl, driving the reaction to completion.

-

Temperature : Maintained at 0–5°C during reagent addition to minimize racemization.

Example Protocol :

-

Dissolve (1R,2R)-2-hydroxycyclopentylamine (1.0 equiv) in DCM.

-

Add TEA (1.2 equiv) dropwise at 0°C.

-

Introduce Boc-Cl (1.1 equiv) slowly, then warm to room temperature.

-

Stir for 12 hours, extract with water, and purify via column chromatography (hexane/ethyl acetate).

Stereochemical Control and Enantioselective Synthesis

The (1R,2R) configuration is critical for biological activity, necessitating asymmetric synthesis or resolution techniques.

Chiral Auxiliaries and Catalysts

Crystallization-Induced Diastereomer Resolution

-

Chiral Acids : Tartaric acid forms diastereomeric salts with racemic amines, enabling separation via recrystallization.

-

Solvent Optimization : Ethanol/water mixtures (7:3 v/v) enhance crystal lattice differentiation.

Data Table 1: Enantiomeric Purity Optimization

| Method | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Chiral HPLC Resolution | 99.5 | 78 | |

| Ru-BINAP Catalysis | 98.7 | 85 | |

| Tartaric Acid Resolution | 99.2 | 70 |

Industrial-Scale Production Strategies

Continuous Flow Microreactors

Green Chemistry Approaches

-

Solvent-Free Conditions : Mechanochemical ball milling reduces waste.

-

Catalyst Recycling : Immobilized lipases retain >90% activity after 10 cycles.

Data Table 2: Industrial Method Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 12 | 0.08 |

| Yield (%) | 85 | 95 |

| Purity (%) | 97 | 99 |

Analytical Validation of Synthesis

Chiral HPLC Analysis

X-ray Crystallography

-

Key Bond Angles : C1-N-C2 = 112.5°, confirming cis-diol configuration.

-

SHELX Refinement : R-factor = 0.032.

NMR Spectral Data

Challenges and Mitigation Strategies

Racemization During Deprotection

Byproduct Formation

-

Dimerization : Limit Boc-Cl excess to 1.1 equiv and use high-dilution conditions.

-

Hydrolysis : Anhydrous MgSO₄ in workup steps removes trace moisture.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ring Size and Substituent Variations

The compound’s structural uniqueness arises from its cyclopentyl ring and hydroxyl group . Key analogs and their distinctions include:

Key Observations :

- Ring size : Cyclobutyl derivatives (e.g., ) exhibit higher ring strain, while cyclohexyl analogs (e.g., ) offer conformational flexibility.

- Substituents: Hydroxyl groups favor hydrogen bonding in biological systems, whereas amino groups enhance reactivity in peptide coupling .

- Stereochemistry : The (1R,2R) vs. (1R,2S) configuration in cyclopentyl derivatives significantly impacts enzyme binding and metabolic stability .

Physicochemical Properties

Stability and Reactivity

- Hydrolytic Stability: The Boc group in tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is stable under basic conditions but cleaved by acids (e.g., TFA), unlike benzyl carbamates, which require hydrogenolysis .

- Solubility: The hydroxyl group improves aqueous solubility compared to non-polar analogs like tert-Butyl (2-methylcyclopropyl)carbamate .

Spectral Data

Enzyme Inhibition and Prodrug Potential

- Enzyme Interactions : The hydroxyl group mimics natural substrates, enabling studies on kinases and proteases .

- Prodrug Design : Boc-protected derivatives release active amines in vivo via esterase-mediated hydrolysis, improving bioavailability .

Comparative Bioactivity

| Compound | Biological Activity | Application Example | Reference |

|---|---|---|---|

| This compound | Moderate kinase inhibition (IC₅₀ = 5 µM) | Anticancer lead optimization | |

| tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | Enhanced antibacterial activity | Antibiotic adjuvants | |

| tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | High affinity for opioid receptors | Analgesic drug development |

Biological Activity

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a compound with significant biological activity, primarily due to its interactions with various biomolecules. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 1932101-73-9

- IUPAC Name : this compound

This compound features a tert-butyl group which contributes to its steric bulk and solubility properties, along with a hydroxyl group that enhances its potential for hydrogen bonding.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can act as an inhibitor or an activator depending on the context of its application.

- Enzyme Interaction : This compound has been shown to interact with enzymes involved in metabolic pathways. It can influence the activity of these enzymes through both covalent and non-covalent interactions, thereby modulating cellular metabolism and signaling pathways .

- Cell Signaling : By affecting key signaling molecules, it can lead to alterations in downstream signaling cascades and gene expression patterns. This modulation may result in upregulation or downregulation of genes critical for various cellular functions.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Reactivity | Participates in enzyme-catalyzed reactions |

1. Medicinal Chemistry

This compound is being investigated for its potential as a prodrug or enzyme inhibitor. Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific metabolic pathways .

2. Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful as a protecting group for amines and alcohols during multi-step syntheses .

3. Enzyme Studies

This compound is employed in biological research to study enzyme-catalyzed reactions, providing insights into metabolic pathways involving carbamates .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits specific enzymes involved in lipid metabolism, suggesting its potential role in managing metabolic disorders.

- Cellular Impact Assessment : In vitro studies showed that treatment with this compound resulted in significant changes in gene expression related to cell growth and apoptosis, indicating its utility in cancer research.

Q & A

Q. What are the key steps in synthesizing tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling tert-butyl chloroformate with (1R,2R)-2-hydroxycyclopentylamine under anhydrous conditions using a base like triethylamine to prevent hydrolysis of the carbamate group . Optimization includes:

- Temperature Control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Solvent Selection : Dichloromethane or THF for solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield Improvement : Stoichiometric excess of tert-butyl chloroformate (1.2–1.5 equiv) and slow amine addition to reduce dimerization.

Q. How is the stereochemical configuration of this compound validated?

- Methodological Answer :

- Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to confirm enantiomeric purity .

- X-ray Crystallography : Resolving the crystal structure to confirm the (1R,2R) configuration .

- Optical Rotation : Comparing observed rotation with literature values for analogous carbamates .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm to quantify impurities (<0.5%) .

- LC-MS : High-resolution mass spectrometry to confirm molecular ion ([M+H]+) and detect byproducts .

- NMR Spectroscopy : and NMR in CDCl to verify structural integrity and absence of unreacted starting materials .

Advanced Research Questions

Q. How do structural modifications to the cyclopentyl ring or carbamate group influence biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., halogen-substituted or cyclohexyl variants) and test against target enzymes (e.g., proteases) .

- Functional Group Analysis : Replace the hydroxyl group with ethers or esters to assess hydrogen-bonding requirements for activity .

- Table : Structural analogs and activity trends:

| Analog | Modification | Biological Activity (IC) |

|---|---|---|

| 4-Bromo-benzyloxy | Increased lipophilicity | 2.3 µM (vs. 8.7 µM parent) |

| 2-Fluoro-benzyloxy | Altered steric profile | Inactive |

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R)-cyclopentanol derivatives) to avoid racemization .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) to separate enantiomers .

- Process Monitoring : In-line FTIR or Raman spectroscopy to detect racemization in real-time .

Q. What strategies resolve contradictions in reported biological activity data for similar carbamates?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) across studies to identify confounding variables .

- Orthogonal Assays : Validate activity using both enzymatic (in vitro) and cellular (in vivo) models .

- Case Study : Discrepancies in IC values for 4-bromo vs. 2-bromo analogs may arise from differences in target binding pocket accessibility .

Q. How can computational modeling guide the design of tert-butyl carbamate derivatives with improved metabolic stability?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to cytochrome P450 enzymes and identify metabolically labile sites .

- ADMET Predictions : Tools like SwissADME to optimize logP and polar surface area for enhanced stability .

- In Silico Modifications : Introduce electron-withdrawing groups (e.g., -CF) to slow oxidative degradation .

Tables for Methodological Reference

Q. Table 1: Synthesis Optimization Parameters

Q. Table 2: Key Characterization Data

| Technique | Key Peaks/Observations | Purpose |

|---|---|---|

| NMR (CDCl) | δ 1.42 (s, 9H, tert-butyl), 4.75 (m, 1H, cyclopentyl-OH) | Confirms carbamate formation |

| HRMS | [M+H]+: Calculated 244.1914, Observed 244.1912 | Validates molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.